(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Overview
Description
(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H10BrFO and its molecular weight is 305.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Properties and Quantum Chemical Analysis
A new chalcone derivative, closely related to the specified compound, has been synthesized and analyzed for its molecular structure and physical characteristics using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. Quantum chemical investigations provided insights into its structural and spectral properties, optimizing the molecular geometry parameters through density functional theory (DFT) and analyzing electronic properties via TD-DFT/B3LYP method, highlighting the HOMO-LUMO energy gap which is crucial for understanding the electronic and optical behavior of such compounds (Zaini et al., 2018).
Crystal Structure and Interactions
Another study focused on the crystal structure of a similar compound, showing how the bromophenyl and fluorophenyl rings are linked and arranged, emphasizing the importance of C—H⋯π interactions in forming a layered crystal structure. This structural arrangement suggests potential applications in materials science, particularly in the design of molecular crystals with specific optical properties (Atioğlu et al., 2019).
Nonlinear Optical (NLO) Properties
Research into the nonlinear optical properties of chalcone derivatives, including compounds structurally related to "(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one", has shown significant potential. These studies demonstrate the compounds' capabilities in electron density transfer and their high first hyperpolarizability values, indicating strong NLO activities. Such properties make these compounds suitable for use in semiconductor devices and other applications requiring materials with robust electronic and optical characteristics (Najiya et al., 2014).
Synthesis and Characterization for Electronic Applications
The synthesis and structural characterization of related chalcone compounds have been extensively studied, focusing on their spectroscopic analysis and theoretical predictions using DFT. These studies underline the potential of such compounds in developing materials for electronic applications, such as organic semiconductors and NLO devices, due to their favorable electron transport properties and thermal stability (Shkir et al., 2019).
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFO/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNKTUWIUBGNSQ-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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